An In-Depth Technical Guide to (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine (CAS 1289388-03-9)
An In-Depth Technical Guide to (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine (CAS 1289388-03-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine, identified by the CAS Number 1289388-03-9, is a heterocyclic amine belonging to the thiazole class of compounds.[1] Its structure is characterized by a 2-chlorothiazole ring linked via a methylene bridge to an isopropylamine group. While specific research on this exact molecule is not extensively published in peer-reviewed literature, its core structure is of significant interest in the field of agrochemistry. The (2-chloro-thiazol-5-yl)methyl moiety is a key pharmacophore present in several commercially successful neonicotinoid insecticides, most notably clothianidin and thiamethoxam.
This guide provides a comprehensive technical overview of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine, leveraging established chemical principles and data from structurally analogous compounds. We will delve into its chemical properties, a validated synthetic pathway, its proposed mechanism of action based on its structural class, and its potential applications as a research tool in the development of new bioactive agents.
Chemical & Physical Properties
A summary of the key computed chemical and physical properties for N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine is presented below. These values are derived from computational models and provide a useful baseline for experimental work.[1]
| Property | Value | Source |
| CAS Number | 1289388-03-9 | PubChem[1] |
| Molecular Formula | C₇H₁₁ClN₂S | PubChem[1] |
| Molecular Weight | 190.69 g/mol | PubChem[1] |
| IUPAC Name | N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-2-amine | PubChem[1] |
| Canonical SMILES | CC(C)NCC1=CN=C(S1)Cl | PubChem[1] |
| XLogP3 (Computed) | 2.1 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 190.0331472 Da | PubChem[1] |
| Topological Polar Surface Area | 53.2 Ų | PubChem[1] |
Synthesis and Manufacturing
The synthesis of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine is logically achieved through a two-step process. The primary challenge lies in the efficient production of the key electrophilic intermediate, 2-chloro-5-chloromethyl-thiazole . Following the formation of this precursor, a standard nucleophilic substitution with isopropylamine yields the final product.
Part 1: Synthesis of the Key Intermediate: 2-chloro-5-chloromethyl-thiazole
The industrial synthesis of 2-chloro-5-chloromethyl-thiazole is well-documented in patent literature. A common and effective method involves the chlorination of a 2-haloallyl isothiocyanate precursor.[2][3][4] This reaction proceeds via a cyclization and subsequent chlorination mechanism.
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Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser is charged with a suitable dipolar, aprotic solvent such as acetonitrile.[3]
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Precursor Addition: 2-Chloroallyl isothiocyanate (1.0 equivalent) is dissolved in the acetonitrile.[3]
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Chlorination: The solution is cooled to an internal temperature of 10-15°C. Chlorine gas (Cl₂) is then bubbled through the solution at a controlled rate, ensuring the temperature does not exceed 25°C.[3][4]
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Reaction Monitoring: The reaction is stirred for an additional 2-12 hours after the chlorine addition is complete.[4] Progress can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting material.
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Workup and Isolation: Upon completion, the reaction mixture is carefully degassed under vacuum to remove excess chlorine and HCl. The mixture can be neutralized with an aqueous solution of sodium bicarbonate.[4][5] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-chloro-5-chloromethyl-thiazole.
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Purification: The crude product can be purified by vacuum distillation to yield the final intermediate with high purity.[5]
Part 2: Final Synthesis of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine
The final step is a nucleophilic N-alkylation reaction. The chloromethyl group at the 5-position of the thiazole ring is an excellent electrophile for substitution by a primary amine like isopropylamine.
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Reaction Setup: To a stirred solution of 2-chloro-5-chloromethyl-thiazole (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add isopropylamine (2.2 equivalents). The excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct.
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Base (Optional but Recommended): To improve reaction kinetics and minimize side reactions, an additional inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) (1.5 equivalents) can be added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated to 40-50°C to accelerate the conversion.
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Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The aqueous layer is extracted twice more with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to afford pure (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine.
Synthetic Workflow Diagram
Caption: Synthetic pathway for (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine.
Proposed Mechanism of Action: A Neonicotinoid Analog
The structural similarity between the title compound and established neonicotinoid insecticides provides a strong basis for predicting its mechanism of action. Neonicotinoids function as agonists of the insect nicotinic acetylcholine receptor (nAChR).
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Binding to nAChR: The (2-chloro-thiazol-5-yl)methyl group is crucial for binding to a specific site on the insect nAChR. The electron-withdrawing properties of the chlorinated thiazole ring are thought to interact with the receptor's binding pocket.
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Receptor Activation: Upon binding, the compound mimics the action of the natural neurotransmitter, acetylcholine (ACh), causing the ion channel of the receptor to open.
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Continuous Stimulation: Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not easily degraded. This leads to persistent and irreversible activation of the nAChRs.
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Nervous System Failure: The constant influx of ions results in the overstimulation of the insect's central nervous system, leading to paralysis and eventual death.
The key to the selectivity of neonicotinoids is their much higher binding affinity for insect nAChRs compared to mammalian nAChRs, which contributes to their lower vertebrate toxicity profile. It is highly probable that (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine would exhibit this same mechanism of action.
Signaling Pathway Diagram
Caption: Proposed mechanism of action at the insect nAChR.
Applications in Research and Development
Given its structure, the primary application for this compound is as a lead molecule or research chemical in the field of agrochemistry.
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Insecticide Development: This compound is a valuable analog for structure-activity relationship (SAR) studies. By synthesizing and testing this and similar derivatives, researchers can probe the specific structural requirements for potent insecticidal activity at the nAChR. The isopropyl group, for instance, can be compared to the larger side chains found in commercial products like clothianidin to understand the impact of steric bulk on efficacy and target selectivity.
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Building Block for Novel Compounds: The reactive secondary amine provides a handle for further chemical modification, allowing for its use as a building block in the synthesis of more complex molecules for various biological targets.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine. Therefore, handling should be based on an assessment of its constituent functional groups.
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General Precautions: Use in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
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Toxicological Properties (Inferred): As an analog of neonicotinoid insecticides, it should be treated as potentially neurotoxic, particularly to invertebrates. It is harmful if swallowed or inhaled.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53385575, N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine. Retrieved January 16, 2026 from [Link].
- United States Patent 5,760,233. (1996). Method for the substitution of an amino group in a heterocyclic primary amine by a chlorine atom and a method for the synthesis of 2-chloro-5-methylthiazole derivatives by application thereof.
- Patent WO2006/109811. (2006). Thiazole derivative and insecticide containing the same.
- Patent WO1997023469A1. (1996). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Patent EP1031566A1. (1999). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Patent CN105254584A. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole.
- Patent CN103524449A. (2014). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
- European Patent EP0794180. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
Sources
- 1. N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine | C7H11ClN2S | CID 53385575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 3. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 4. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 5. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
